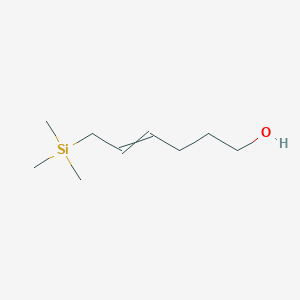

6-(Trimethylsilyl)hex-4-en-1-ol

CAS No.: 97997-91-6

Cat. No.: VC19205248

Molecular Formula: C9H20OSi

Molecular Weight: 172.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 97997-91-6 |

|---|---|

| Molecular Formula | C9H20OSi |

| Molecular Weight | 172.34 g/mol |

| IUPAC Name | 6-trimethylsilylhex-4-en-1-ol |

| Standard InChI | InChI=1S/C9H20OSi/c1-11(2,3)9-7-5-4-6-8-10/h5,7,10H,4,6,8-9H2,1-3H3 |

| Standard InChI Key | DSCUBQMRFPPONQ-UHFFFAOYSA-N |

| Canonical SMILES | C[Si](C)(C)CC=CCCCO |

Introduction

Synthesis and Reactivity

General Synthetic Approaches

Silyl-protected alcohols are typically synthesized via:

-

Hydrosilylation: Addition of Si-H bonds to alkenes or alkynes.

-

Nucleophilic substitution: Replacement of halides or leaving groups with silyl moieties.

-

Protection/deprotection strategies: Using trimethylsilyl chloride (TMSCl) in the presence of bases .

For 6-(trimethylsilyl)hex-4-en-1-ol, a plausible route involves:

-

Step 1: Synthesis of hex-4-en-1-ol via Sharpless asymmetric epoxidation or Wittig olefination .

-

Step 2: Silylation at position 6 using TMSCl and a base (e.g., imidazole) .

Example Reaction Scheme:

Key Reaction Parameters

Physicochemical Properties

Spectroscopic Data (Predicted)

Applications in Organic Synthesis

As a Protecting Group Intermediate

The TMS group stabilizes alcohols during multistep syntheses, as seen in vitamin D analogs . For example:

-

Stepwise functionalization: The hydroxyl group is protected while the double bond undergoes cross-metathesis or hydrogenation .

Catalytic Transformations

-

Hydrosilylation: The terminal alkene may participate in Rh- or Pt-catalyzed reactions to form siloxanes .

-

Oxidation: Selective oxidation of the alcohol to a ketone (e.g., using Dess-Martin periodinane) .

Comparative Analysis with Analogous Compounds

| Compound | CAS | Key Differences | Applications |

|---|---|---|---|

| 6-(Trimethylsilyl)hex-5-yn-1-ol | 103437-52-1 | Triple bond at C5–C6 | Click chemistry substrates |

| 4-Hexen-1-ol | 928-91-6 | No silyl group | Flavor/fragrance industry |

| 6-Chloro-4-hexen-1-ol | 933800-55-6 | Chlorine substituent at C6 | Pharmaceutical intermediates |

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume